N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide
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Overview
Description
Compounds with the oxadiazole ring, such as the one in your compound, are often used in medicinal chemistry due to their diverse biological activities . The presence of the dimethylphenyl groups could potentially influence the lipophilicity of the compound, which is an important factor in drug design .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a carboxylic acid derivative with a hydrazine . The specific conditions would depend on the exact structures of the starting materials .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups. In the case of your compound, the oxadiazole ring and the amide group are likely to be the most reactive parts .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined using various experimental techniques .Scientific Research Applications
Molecular Wires and Optoelectronic Properties
Molecular wires comprising pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives have been synthesized, showcasing their potential in the field of optoelectronics. The synthesized molecules, including those with terminal ethynyl- and butadiynyl- substituents, demonstrate high stability and significant electron-withdrawing effects. These properties are crucial for the development of advanced materials in optoelectronic applications, such as light-emitting diodes and solar cells. The study reveals that the conjugation disruption by neutral units like tetrathiafulvalene (TTF) results in specific optical absorption and emission characteristics, which are vital for designing efficient optoelectronic devices (Wang et al., 2006).
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazole derivatives, specifically N-Mannich bases, have been investigated for their antimicrobial and anti-proliferative activities. These compounds exhibit broad-spectrum antibacterial activities and potent anti-proliferative effects against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines. The findings highlight the potential of 1,3,4-oxadiazole derivatives in the development of new therapeutic agents for treating bacterial infections and cancer (Al-Wahaibi et al., 2021).
Anticancer Activity of Oxadiazole Analogues
Novel oxadiazole analogues have been synthesized and evaluated for their anticancer activity across various cancer cell lines. The study identifies specific compounds that show significant sensitivity against melanoma, leukemia, breast cancer, and colon cancer cell lines, indicating the potential of oxadiazole derivatives as anticancer agents. The research contributes to the ongoing search for effective cancer therapeutics and underscores the importance of oxadiazole structures in medicinal chemistry (Ahsan et al., 2014).
Polymeric Materials Incorporating Oxadiazole Units
Poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units have been developed, demonstrating the versatility of 1,3,4-oxadiazole structures in polymer science. These polymers exhibit excellent solubility, high thermal stability, and desirable optical properties, making them suitable for various applications, including coatings, optoelectronics, and advanced composites. The incorporation of 1,3,4-oxadiazole and dimethylsilane groups into the polymer backbone contributes to the unique characteristics of these materials, such as smooth surface morphology and fluorescence properties (Hamciuc et al., 2005).
Mechanism of Action
The mechanism of action of a compound depends on its structure and the biological target it interacts with. For example, some compounds work by binding to specific proteins and altering their function.
Safety and Hazards
Properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-11-5-6-13(3)16(9-11)17(23)20-19-22-21-18(24-19)15-8-7-12(2)14(4)10-15/h5-10H,1-4H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAUGYFKAXQIMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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